molecular formula C5H10ClN3O B1433112 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1423024-01-4

5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1433112
CAS RN: 1423024-01-4
M. Wt: 163.6 g/mol
InChI Key: KTXRSEPXDKJNLL-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The methoxymethyl and methyl groups attached to the triazole ring suggest that it could have properties similar to other alkylated triazoles.


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition or azide-alkyne Huisgen cycloaddition . These methods might be adapted for the synthesis of “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride”.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable compounds that are resistant to oxidation and reduction . They are also generally soluble in common organic solvents .

Scientific Research Applications

Biocatalysis and Bioconversion

The compound’s potential in biocatalysis is significant due to its structural similarity to furanic molecules, which are known for their reactivity and applications in synthesizing new fuels and polymer precursors . The metabolic diversity of microorganisms could be harnessed to develop biocatalytic and fermentative methods for the bioconversion of such compounds, leading to processes with lower costs and reduced environmental impact .

Biomass Conversion

In the context of biomass conversion , this compound could play a role in the development of biomass-derived furans. These furans are crucial for creating renewable chemical intermediates, which are pivotal in the biorefinery research for the production of fuels, chemicals, and materials . The compound’s stability and reactivity make it a candidate for enhancing the value addition of biomass-derived chemicals.

Pharmaceutical Research

Indole derivatives, which share a similar heterocyclic structure with “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride”, have a wide range of biological and clinical applications. They are involved in the development of treatments for various diseases due to their ability to bind with high affinity to multiple receptors . This compound could be explored for its pharmacological potential in creating new therapeutic agents.

Environmental Sustainability

The compound’s application in environmental sustainability is linked to its potential as a substitute for petroleum derivatives. By integrating this compound into the synthesis of materials that maintain the durability and resistance characteristics of petroleum-based materials, it could contribute to reducing dependence on fossil resources .

Future Directions

The future directions for this compound would depend on its potential applications. Triazoles are a focus of research in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Therefore, “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride” could potentially have interesting applications in these areas.

properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXRSEPXDKJNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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